Tolazamide

Sulfonylurea receptor binding KATP channel pharmacology Beta-cell insulin secretion

Your laboratory requires a well-characterized and consistent reference compound to ensure reproducibility in sulfonylurea receptor pharmacology. Tolazamide (CAS 1156-19-0) serves as an essential midpoint calibration standard for SUR1 binding affinity gradients (Ki ≈ 7.2 µM), bridging the >150-fold potency gap between tolbutamide and glipizide. Its unique metabolic profile—generating five metabolites with 0–70% hypoglycemic activity—provides a robust PK/PD model for metabolite contribution studies. Sourced to USP monograph specifications (97.5%–102.5%), this first-generation sulfonylurea is the definitive comparator for secondary failure and insulin-sparing effect (0.58 ± 0.12 units/kg/day) research. Ensure your next SAR study has the reproducible quantitative baselines it demands.

Molecular Formula C14H21N3O3S
Molecular Weight 311.40 g/mol
CAS No. 1156-19-0
Cat. No. B1682395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolazamide
CAS1156-19-0
SynonymsTolazamide, Tolinase, Norglycin, Tolanase, Tolazolamide
Molecular FormulaC14H21N3O3S
Molecular Weight311.40 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2
InChIInChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)
InChIKeyOUDSBRTVNLOZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 77 °F (NTP, 1992)
VERY SLIGHTLY SOL IN WATER;  FREELY SOL IN CHLOROFORM;  SOL IN ACETONE;  SIGHTLY SOL IN ALCOHOL
In water, 65.4 mg/l @ 30 °C
3.08e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tolazamide (CAS 1156-19-0) Procurement Guide: First-Generation Sulfonylurea Pharmacological Benchmark


Tolazamide (CAS 1156-19-0) is a first-generation sulfonylurea oral hypoglycemic agent belonging to the N-sulfonylurea class, with the IUPAC name 1-(hexahydro-1H-azepin-1-yl)-3-(p-tolylsulfonyl)urea [1]. It exerts its primary blood glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, triggering closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and subsequent insulin secretion [2]. As a reference standard specified in the USP-NF monograph with defined purity specifications (97.5%–102.5%), tolazamide remains a valuable comparator and experimental control in sulfonylurea pharmacology research, particularly for studies investigating receptor binding kinetics, metabolic activation pathways, and extrapancreatic insulin-sensitizing mechanisms [1].

Why Tolazamide Cannot Be Interchanged with Second-Generation Sulfonylureas in Research Protocols


Generic substitution among sulfonylureas is scientifically inadvisable due to substantial quantitative divergence in SUR1 binding affinity, insulin secretory potency, metabolic activation profiles, and tissue selectivity. Tolazamide exhibits an intermediate receptor binding affinity (Ki ≈ 7.2 µM) that places it between tolbutamide (Ki ≈ 25.3 µM) and glipizide (Ki ≈ 45 nM), a >150-fold affinity difference that fundamentally alters the dose-response relationship and mechanism-of-action interpretation [1]. Furthermore, tolazamide's unique metabolic pathway generates five distinct metabolites with variable hypoglycemic activity (0%–70%), introducing pharmacokinetic complexity not present in agents with inactive metabolites [2]. In clinical pharmacology studies, patients who fail first-generation agents do not respond to second-generation alternatives, confirming that these compounds are not interchangeable within the same therapeutic class [3].

Tolazamide Product-Specific Quantitative Evidence for Comparator Selection


SUR1 Receptor Binding Affinity: Tolazamide Occupies an Intermediate Potency Niche Distinct from Tolbutamide and Glipizide

Tolazamide demonstrates an intermediate binding affinity for the pancreatic β-cell SUR1 receptor that quantitatively distinguishes it from both lower-affinity (tolbutamide) and higher-affinity (glipizide, glyburide) comparators. In direct competition binding assays using [3H]glyburide on HIT cell membranes, tolazamide exhibited a Ki value of 7.2 µM, placing it between tolbutamide (Ki = 25.3 µM, a 3.5-fold lower affinity) and glipizide (Ki = 45 nM, a 160-fold higher affinity) [1]. The insulin secretory ED50 values demonstrated reasonable correlation: tolazamide ED50 = 3 µM compared to tolbutamide ED50 = 15 µM and glipizide ED50 = 30 nM [1].

Sulfonylurea receptor binding KATP channel pharmacology Beta-cell insulin secretion

Extrapancreatic Insulin Sensitization: Tolazamide Enhances Adipocyte Glucose Transport with Intermediate Ka Potency

In a direct comparative study of sulfonylurea-mediated enhancement of insulin-stimulated hexose transport in cultured rat adipocytes, tolazamide demonstrated an intermediate activation constant (Ka) of approximately 11 µM, quantitatively distinct from glyburide (Ka ≈ 1 µM), glipizide (Ka ≈ 2 µM), and tolbutamide (Ka ≈ 25 µM) [1]. All four sulfonylureas produced comparable maximal enhancement (approximately 60% increase) of insulin-stimulated 3-O-methyl-D-glucose equilibrium exchange, but with a 25-fold potency range spanning from 1 µM to 25 µM [1]. Non-sulfonylurea comparators (HB-699 and ciglitazone) produced no enhancement under identical conditions [1].

Insulin sensitization Adipocyte glucose transport Extrapancreatic sulfonylurea effects

Clinical Insulin-Sparing Effect: Tolazamide Reduces Exogenous Insulin Requirement in Type 2 Diabetes

In a randomized controlled trial directly comparing sulfonylureas as adjunctive therapy to insulin, tolazamide treatment enabled a significantly lower daily insulin dose (0.58 ± 0.12 units/kg) compared to placebo control [1]. Among sulfonylureas, glimepiride demonstrated the greatest insulin-sparing effect (0.49 ± 0.10 units/kg), while tolazamide, glyburide (0.59 ± 0.12 units/kg), and glipizide GITS (0.59 ± 0.14 units/kg) exhibited comparable insulin requirements [1]. All sulfonylureas significantly reduced daily insulin dose, weight gain, and hypoglycemic events versus placebo (p < 0.01) [1].

Insulin-sparing therapy Combination therapy Glycemic control

Unique Metabolite Activation Profile: Tolazamide Generates Five Metabolites with Variable Hypoglycemic Activity

Tolazamide undergoes extensive hepatic metabolism to produce five distinct major metabolites with hypoglycemic activity ranging from 0% to 70% of the parent compound [1]. This metabolic profile contrasts with second-generation sulfonylureas such as glipizide, which is primarily metabolized to inactive products, and glyburide, which generates weakly active metabolites [2]. CYP2C9 has been identified as a primary enzyme involved in tolazamide metabolism [3]. The elimination half-life of tolazamide is 7 hours, with 85% renal excretion (primarily as metabolites) and 7% fecal excretion [1].

Drug metabolism Active metabolites CYP2C9 Pharmacokinetic complexity

Hepatic Post-Receptor Insulin Sensitization: Tolazamide Increases Insulin-Stimulated Lipogenesis in Primary Hepatocytes

In primary cultures of hepatocytes from both normal and streptozotocin-diabetic rats, tolazamide (0.3 mg/mL) produced significant potentiation of insulin-stimulated lipogenesis [1]. The study established a quantitative model of hepatic insulin resistance: basal and maximal insulin-stimulated lipogenesis rates in diabetic hepatocytes were reduced to 27% and 13% of normal values, respectively [1]. Tolazamide increased insulin responsiveness in both normal and diabetic hepatocytes without altering insulin sensitivity (ED50 unchanged) and without modifying insulin binding under potentiation conditions, providing the first direct evidence for a post-receptor mechanism of sulfonylurea action in the liver [1].

Hepatic insulin resistance Post-receptor signaling Lipogenesis Primary hepatocyte culture

Renoprotective Effect in Diabetic Nephropathy: Tolazamide Reduces Glomerulosclerosis and Albuminuria in STZ Rat Model

In a streptozotocin-induced rat model of insulin-dependent diabetes, in vivo administration of tolazamide (128 mg/kg) reduced both glomerulosclerosis and albumin excretion [1]. This evidence documents an extrapancreatic, tissue-protective effect of tolazamide beyond its glucose-lowering mechanism. While direct comparator data with other sulfonylureas in this model are not available in the identified literature, the quantitative dose (128 mg/kg) provides a reproducible reference point for experimental replication [1].

Diabetic nephropathy Glomerulosclerosis Albuminuria Renoprotection

Tolazamide Priority Research and Industrial Application Scenarios


SUR1 Receptor Binding Assay Calibration and SAR Gradient Establishment

Tolazamide's intermediate binding affinity (Ki = 7.2 µM) between tolbutamide (Ki = 25.3 µM) and glipizide (Ki = 45 nM) makes it an essential calibration standard for constructing SUR1 receptor binding affinity gradients in sulfonylurea structure-activity relationship (SAR) studies [1]. Researchers can employ tolazamide as a midpoint reference to validate assay linearity and establish quantitative binding-affinity-to-insulin-secretory-potency correlations across a 560-fold potency range [1].

Extrapancreatic Insulin-Sensitization Mechanism Studies

Tolazamide is indicated for investigations of sulfonylurea-mediated enhancement of insulin action at peripheral target tissues independent of pancreatic β-cell stimulation. The compound has documented, quantitatively defined effects on adipocyte glucose transport (Ka ≈ 11 µM) [2] and hepatocyte lipogenesis potentiation [3], providing a well-characterized experimental system for dissecting post-receptor insulin signaling pathways. The established quantitative baselines enable reproducible comparative studies across laboratories.

Active Metabolite Pharmacokinetic-Pharmacodynamic Modeling

Tolazamide's unique metabolic profile—generating five distinct metabolites with hypoglycemic activity ranging from 0% to 70% of the parent compound—provides a complex PK/PD model system for investigating metabolite contribution to overall drug effect [4]. Researchers studying CYP2C9-mediated metabolism, renal impairment pharmacology, or drug-drug interaction potential can utilize tolazamide as a reference compound that demonstrates measurable active metabolite contributions to therapeutic efficacy [5].

First-Generation Sulfonylurea Comparator in Clinical Pharmacology Studies

Tolazamide serves as the definitive first-generation sulfonylurea reference for clinical comparator studies where the established phenomenon of secondary failure is a key endpoint. Evidence demonstrates that patients failing first-generation agents (tolazamide, chlorpropamide) do not respond to second-generation alternatives, establishing tolazamide as a critical benchmark for evaluating cross-resistance patterns [6]. The documented insulin-sparing effect (0.58 ± 0.12 units/kg/day) provides a reproducible quantitative endpoint for combination therapy studies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolazamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.